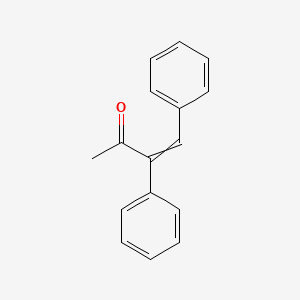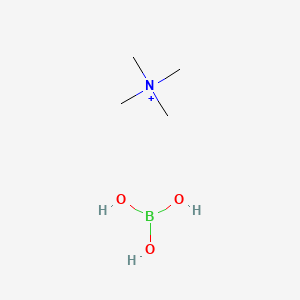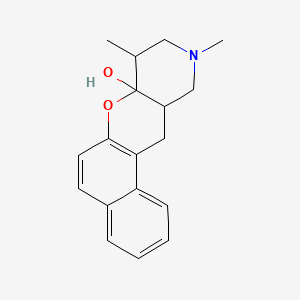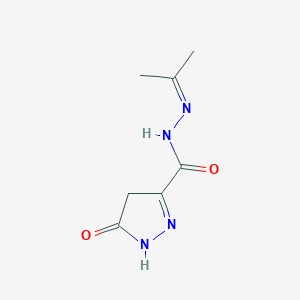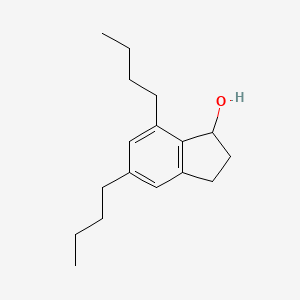
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: is a chemical compound with the molecular formula C15H24O indanes , which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two butyl groups at positions 5 and 7, and a hydroxyl group at position 1 on the indane skeleton.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone derivatives. The reaction typically uses butyl chloride as the alkylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Grignard reaction . In this approach, 5,7-dibutylindanone is reacted with methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as or .
Reduction: The compound can be reduced to form the corresponding hydrocarbon using and a .
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: 5,7-Dibutyl-2,3-dihydro-1H-inden-1-one.
Reduction: 5,7-Dibutylindane.
Substitution: Various substituted indanes depending on the substituent used.
科学研究应用
5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
相似化合物的比较
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Lacks the butyl groups, making it less hydrophobic.
5-Chloro-2,3-dihydro-1H-inden-1-ol: Contains a chlorine atom instead of butyl groups, altering its reactivity and biological activity.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Contains methoxy groups and a methylene group, significantly changing its chemical properties.
Uniqueness
The presence of two butyl groups at positions 5 and 7 in 5,7-Dibutyl-2,3-dihydro-1H-inden-1-ol makes it more hydrophobic compared to its analogs. This hydrophobicity can influence its solubility, reactivity, and interaction with biological molecules, making it a unique compound for various applications.
属性
CAS 编号 |
923977-20-2 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC 名称 |
5,7-dibutyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H26O/c1-3-5-7-13-11-14(8-6-4-2)17-15(12-13)9-10-16(17)18/h11-12,16,18H,3-10H2,1-2H3 |
InChI 键 |
GDDVNRBWHQWHCE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C(CC2)O)C(=C1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl]cyclopentanol](/img/structure/B14165457.png)
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
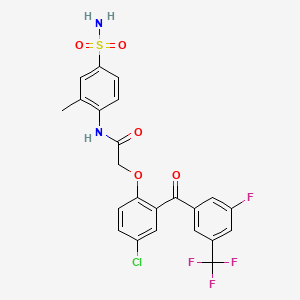
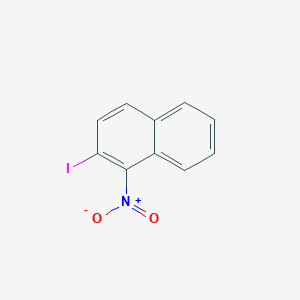

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
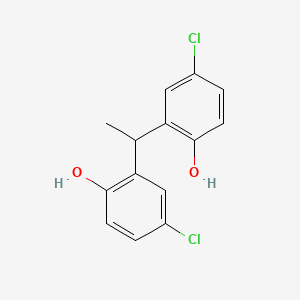
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

